molecular formula C11H11ClN2S B2402081 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine CAS No. 641993-24-0

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine

Cat. No.: B2402081
CAS No.: 641993-24-0
M. Wt: 238.73
InChI Key: BWKAGQFZLFDPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine is a useful research compound. Its molecular formula is C11H11ClN2S and its molecular weight is 238.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

2-amino-4-(4-chlorophenyl)-thiazole (Inh1) has been studied for its potential in corrosion inhibition of iron. Quantum chemical parameters and molecular dynamics simulations have demonstrated its effectiveness as a corrosion inhibitor, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Antimicrobial and Antifungal Activity

Substituted 6-fluorobenzo[d]thiazole amides, synthesized from 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine, have shown notable antibacterial and antifungal activities. Some compounds in this series exhibited activity comparable or superior to standard medicinal drugs like chloramphenicol and amphotericin B (Pejchal et al., 2015).

Biological Function Analysis through Molecular Docking

The biological functions of compounds related to this compound, such as their antimicrobial activity, have been analyzed through molecular docking. This method identifies the hydrogen bonds and binding energy with different proteins, enhancing the understanding of the compound's biological interactions (Viji et al., 2020).

Histamine H1 Receptor Antagonists

Derivatives of this compound have been synthesized and tested as histamine H1 receptor antagonists. These compounds showed varying degrees of antagonistic activity, which could be useful in developing antihistamine drugs (Walczyński et al., 1999).

Anti-inflammatory and Analgesic Effects

Thiazole and oxazole substituted benzothiazole derivatives, related to this compound, have been synthesized and evaluated for anti-inflammatory and analgesic effects. These studies provide insights into the potential therapeutic applications of these compounds (Kumar & Singh, 2020).

Quantum Chemical Calculations for Molecular Structure Analysis

Molecular structures and spectroscopic data of compounds derived from this compound have been studied using quantum chemical calculations. This research assists in understanding the molecular interactions and properties of these compounds (Viji et al., 2020).

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKAGQFZLFDPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.